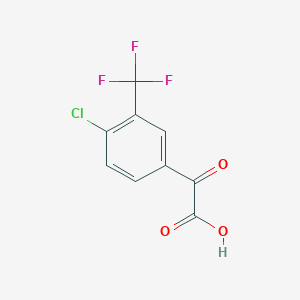![molecular formula C14H21N3 B13575455 1-[2-(Pyrrolidin-1-yl)phenyl]piperazine](/img/structure/B13575455.png)
1-[2-(Pyrrolidin-1-yl)phenyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Pyrrolidin-1-yl)phenyl]piperazine is a compound that features a piperazine ring substituted with a pyrrolidine ring at the phenyl position. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both piperazine and pyrrolidine rings in its structure contributes to its unique chemical and biological properties.
準備方法
The synthesis of 1-[2-(Pyrrolidin-1-yl)phenyl]piperazine typically involves the reaction of 2-(pyrrolidin-1-yl)aniline with piperazine under specific conditions. One common method includes:
Reaction of 2-(pyrrolidin-1-yl)aniline with piperazine: This reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require heating to facilitate the reaction.
Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts can be used to enhance the reaction efficiency.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
1-[2-(Pyrrolidin-1-yl)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or pyrrolidine rings can be substituted with various functional groups using appropriate reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include N-oxides, reduced derivatives, and substituted analogs.
科学的研究の応用
1-[2-(Pyrrolidin-1-yl)phenyl]piperazine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and psychiatric conditions.
Industry: In the industrial sector, it is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 1-[2-(Pyrrolidin-1-yl)phenyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors in the body, including neurotransmitter receptors, leading to modulation of their activity. This interaction can result in changes in cellular signaling pathways, ultimately affecting physiological processes such as mood, cognition, and behavior.
類似化合物との比較
1-[2-(Pyrrolidin-1-yl)phenyl]piperazine can be compared with other similar compounds, such as:
1-(2-Pyridyl)piperazine: This compound is a selective α2-adrenoceptor antagonist and shows sympatholytic activity.
4-(1-Pyrrolidinyl)piperidine: This compound is used in the synthesis of various analogs and has different biological activities.
1-(2-Pyrimidyl)piperazine: A metabolite of buspirone, used in various analytical applications.
The uniqueness of this compound lies in its dual ring structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
特性
分子式 |
C14H21N3 |
|---|---|
分子量 |
231.34 g/mol |
IUPAC名 |
1-(2-pyrrolidin-1-ylphenyl)piperazine |
InChI |
InChI=1S/C14H21N3/c1-2-6-14(17-11-7-15-8-12-17)13(5-1)16-9-3-4-10-16/h1-2,5-6,15H,3-4,7-12H2 |
InChIキー |
QDGSHIIUFICYGO-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=CC=CC=C2N3CCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3-Exo,8-syn)-3-aminobicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B13575401.png)
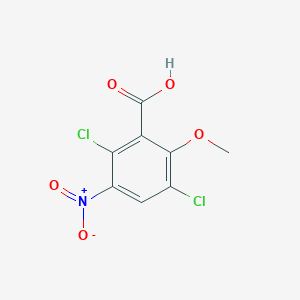
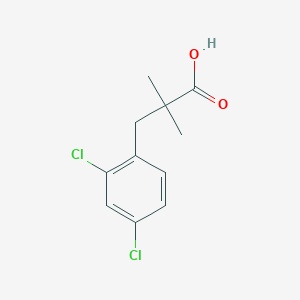
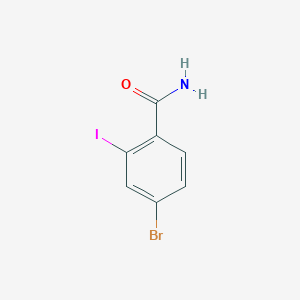
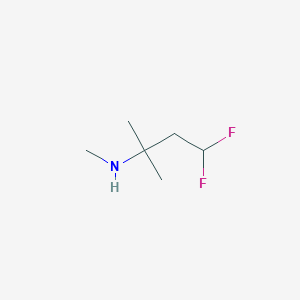
![2-chloro-N-[3-(trihydroxysilyl)propyl]acetamide](/img/structure/B13575428.png)
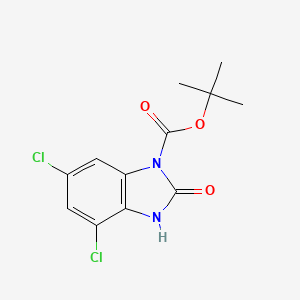
![ethyl 4-[(2E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoylamino]benzoate](/img/structure/B13575437.png)


![Bicyclo[2.2.0]hexan-2-amine](/img/structure/B13575448.png)
![(2R,3R,4S,5R)-2-[6-(2,3-dihydro-1H-indol-1-yl)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13575449.png)
